molecular formula C9H9NOS B14173237 4-Methoxybenzyl thiocyanate CAS No. 19927-28-7

4-Methoxybenzyl thiocyanate

Cat. No.: B14173237
CAS No.: 19927-28-7
M. Wt: 179.24 g/mol
InChI Key: QMVMMODZGPCSQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxybenzyl thiocyanate is an organic compound with the molecular formula C9H9NOS. It is characterized by the presence of a methoxy group (-OCH3) attached to a benzyl group, which is further linked to a thiocyanate group (-SCN).

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxybenzyl thiocyanate can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with sodium thiocyanate in an aqueous medium. This reaction typically requires mild conditions and results in the formation of the desired thiocyanate compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for efficiency and yield, ensuring the compound is produced in sufficient quantities for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxybenzyl thiocyanate undergoes several types of chemical reactions, including:

    Substitution Reactions: The thiocyanate group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the sulfur atom in the thiocyanate group.

    Hydrolysis: The compound can be hydrolyzed to form thiocarbamates.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Yield various substituted benzyl derivatives.

    Oxidation and Reduction Reactions: Produce oxidized or reduced forms of the original compound.

    Hydrolysis: Results in the formation of thiocarbamates.

Scientific Research Applications

4-Methoxybenzyl thiocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxybenzyl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and exerting antimicrobial or anticancer effects .

Comparison with Similar Compounds

Uniqueness: 4-Methoxybenzyl thiocyanate is unique due to its specific functional groups and the resulting chemical reactivity. Its methoxy group enhances its solubility and reactivity compared to other thiocyanates, making it a valuable compound in various chemical reactions and applications .

Properties

IUPAC Name

(4-methoxyphenyl)methyl thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-11-9-4-2-8(3-5-9)6-12-7-10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVMMODZGPCSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701033831
Record name 4-Methoxybenzyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701033831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19927-28-7
Record name 4-Methoxybenzyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701033831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.